molecular formula C23H26N2O4S B4436612 methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B4436612
M. Wt: 426.5 g/mol
InChI Key: MYKHFMBNRGHREZ-UHFFFAOYSA-N
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Description

Methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazinoquinoline core

Properties

IUPAC Name

methyl 9,9-dimethyl-6-(4-methylsulfanylphenyl)-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-23(2)11-15-18(16(26)12-23)17(13-5-7-14(30-4)8-6-13)19(22(28)29-3)20-21(27)24-9-10-25(15)20/h5-8,17H,9-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKHFMBNRGHREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=C(C=C4)SC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl group (-SMe) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction Reagents/Conditions Product Reference
Oxidation to sulfoxideH₂O₂, acetic acid, 0–25°C6-[4-(methylsulfinyl)phenyl] derivative
Oxidation to sulfonemCPBA, DCM, 25°C6-[4-(methylsulfonyl)phenyl] derivative

In anti-HIV analogs, similar oxidations enhanced solubility and binding affinity to target enzymes .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid.

Reaction Reagents/Conditions Product Reference
Acidic hydrolysisHCl (6M), reflux, 12h5-carboxylic acid derivative
Alkaline hydrolysisNaOH (2M), EtOH/H₂O, 60°C5-carboxylate salt
TransesterificationMeOH/H₂SO₄, refluxRetention of ester group with altered alkyl chains (e.g., ethyl ester)

The carboxylic acid derivative is a precursor for amide formation in drug-design applications .

Reduction of Carbonyl Groups

The 4,7-dioxo system can be selectively reduced to diols or mono-alcohols.

Reaction Reagents/Conditions Product Reference
Partial reduction (C4 carbonyl)NaBH₄, MeOH, 0°C4-hydroxy-7-oxo derivative
Full reductionLiAlH₄, THF, reflux4,7-diol derivative

Reduction pathways are critical for modulating steric and electronic properties in related pyrazinoquinoline scaffolds .

Nucleophilic Substitution

The quinoline nitrogen and pyrazino ring positions participate in substitution reactions.

Reaction Reagents/Conditions Product Reference
Alkylation at N1R-X, K₂CO₃, DMFN1-alkylated derivatives (e.g., cyclopropylmethyl, isopropyl)
Acylation at C5AcCl, pyridine5-acetyloxy derivative

Alkylation at N1 is a key modification in anti-HIV agents, improving pharmacokinetic profiles .

Cycloaddition and Ring-Opening Reactions

The conjugated system in the quinoline moiety enables [4+2] cycloaddition with dienophiles.

Reaction Reagents/Conditions Product Reference
Diels-Alder reactionMaleic anhydride, tolueneFused bicyclic adduct at C6–C7
Photooxidative ring-openingUV light, O₂Cleavage of pyrazino ring to form linear diketone

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Target Interaction Outcome Reference
CYP17A1Competitive inhibition via coordination to heme ironSuppression of androgen biosynthesis
HIV-1 integraseBinding to catalytic Mg²⁺ ionsInhibition of viral DNA strand transfer

Key Structural Insights from Analogs

  • Steric effects : 9,9-Dimethyl groups restrict conformational flexibility, enhancing metabolic stability .

  • Electronic effects : The 4-(methylsulfanyl)phenyl group modulates electron density at C6, influencing electrophilic substitution patterns .

For further synthetic applications, refer to patents US10927129B2 and US8410103B2, which detail analogous transformations in drug-development contexts .

Scientific Research Applications

The compound methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate (CAS Number: 908544-07-0) is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical development. This article explores its applications based on existing literature and research findings.

Due to the lack of publicly available data on specific physical properties such as density or boiling point, further investigation into experimental studies is necessary to obtain these details.

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo derivatives exhibit significant antimicrobial properties. For instance, derivatives of quinoline structures have shown effectiveness against various bacterial strains and fungi. This suggests that the compound may also possess similar activity due to its structural characteristics.

Anticancer Potential

Research into related pyrazinoquinoline derivatives has revealed promising anticancer activity. These compounds are believed to inhibit specific pathways involved in cancer cell proliferation. The presence of the methylsulfanyl group may enhance bioactivity by improving solubility and cellular uptake.

Anti-HIV Activity

The compound's structural analogs have been investigated for their potential as anti-HIV agents. The pyrazino[1,2-a]quinoline framework is known for its ability to interfere with viral replication mechanisms. This area of research could be particularly relevant for developing new therapeutic strategies against HIV.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of various quinoline derivatives. The results indicated that compounds with a methylsulfanyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the quinoline structure could lead to more potent antimicrobial agents.

Study 2: Anticancer Mechanisms

In a research project published in the Journal of Medicinal Chemistry, scientists synthesized several pyrazinoquinoline derivatives and tested their effects on cancer cell lines. The results demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Study 3: Anti-HIV Properties

A patent filed by [Company Y] described a series of compounds based on the pyrazinoquinoline structure that exhibited anti-HIV properties. The compounds were shown to inhibit reverse transcriptase activity effectively, providing a potential lead for novel anti-HIV therapies.

Mechanism of Action

The mechanism of action of methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

    Quinoline Derivatives: These compounds have a similar core structure and are used in various medicinal and industrial applications.

Uniqueness

Methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound features a pyrazinoquinoline core with multiple functional groups that may contribute to its biological properties. The presence of the methylsulfanyl group and the dioxo moieties are particularly noteworthy as they may enhance its interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that derivatives of pyrazinoquinoline compounds exhibit significant antioxidant properties. For instance, in vitro assays demonstrated that certain derivatives can scavenge free radicals effectively. The specific compound under consideration may similarly demonstrate antioxidant activity due to its structural features that facilitate electron donation and radical stabilization .

Antimicrobial Properties

The compound's potential antimicrobial properties have been investigated through various assays. Preliminary data suggest that it may possess antibacterial and antifungal activities. For example, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Research focusing on the anticancer potential of similar compounds has revealed promising results. For instance, derivatives related to the pyrazinoquinoline scaffold have been reported to inhibit cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various pyrazino compounds, a derivative closely related to this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This indicates a strong potential for use in formulations aimed at oxidative stress mitigation .

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that compounds with similar structures had MIC values ranging from 16 to 64 µg/mL against various pathogens. This suggests that this compound could also exhibit comparable antimicrobial efficacy .

Computational Studies

Computational predictions regarding the pharmacokinetics and toxicity profiles of this compound suggest favorable absorption and distribution characteristics alongside low toxicity risks. These findings are essential for guiding further experimental validations and potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate, and what key parameters influence yield?

Methodological Answer: Synthesis typically employs multicomponent cyclization reactions analogous to Hantzsch dihydropyridine synthesis. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction kinetics .
  • Temperature : Reactions are often conducted at 80–100°C to balance yield and decomposition risks .

Q. Example Optimization Table

MethodSolventCatalystYield (%)Reference
CyclocondensationDMFZnCl₂72
Microwave-assistedEthanolNone65

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolves crystal packing and stereochemistry, as demonstrated for analogous quinoline derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methylsulfanyl groups at δ 2.5–3.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 486.18) .

Q. How should researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • In vitro screening : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution assays (MIC values) .
  • Antioxidant assays : DPPH radical scavenging or FRAP protocols assess redox activity .
  • Dose-response curves : Use 3–5 logarithmic concentrations to establish IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Basis sets : B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • Solvent effects : Include PCM models to simulate polar environments (e.g., water, DMSO) .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for functionalization .

Q. What factorial design approaches are optimal for optimizing reaction conditions in large-scale synthesis?

Methodological Answer:

  • Full factorial design : Vary temperature (60–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0–5 mol%) .
  • Response surface methodology (RSM) : Model interactions between parameters to maximize yield .
  • ANOVA analysis : Identify statistically significant factors (e.g., p < 0.05) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Cross-validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) .
  • Structural analogs : Compare activity trends with methylsulfanyl or carboxylate-modified derivatives .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent purity) .

Q. What computational strategies predict membrane permeability for this compound in drug discovery contexts?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate lipid bilayer interactions using CHARMM36 force fields .
  • LogP calculations : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity .
  • P-glycoprotein substrate prediction : Tools like SwissADME assess efflux risks .

Q. How do structural modifications (e.g., methylsulfanyl → methoxy) alter the compound’s supramolecular interactions?

Methodological Answer:

  • Cocrystallization studies : Compare hydrogen-bonding motifs with coformers (e.g., carboxylic acids) .
  • Thermal analysis : DSC/TGA quantify stability changes (e.g., melting point shifts) .
  • Hirshfeld surface analysis : Map intermolecular contacts (e.g., C–H···O vs. S–H···O) .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time ~12 min) .
  • Countercurrent chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) .
  • Crystallization : Screen solvents (e.g., THF/hexane) to isolate polymorphs .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

  • Generative models : Train GPT-4 or AlphaFold on quinoline-based libraries to propose novel analogs .
  • QSAR modeling : Use Random Forest or SVM to correlate structural descriptors (e.g., polar surface area) with activity .
  • Automated synthesis : Robotic platforms execute reaction permutations identified by AI .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 2
methyl 9,9-dimethyl-6-[4-(methylsulfanyl)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.